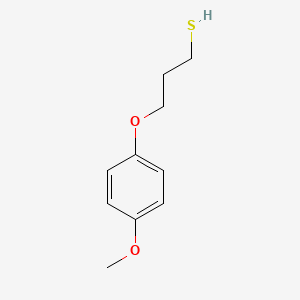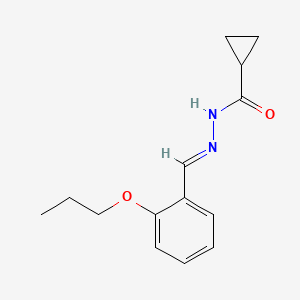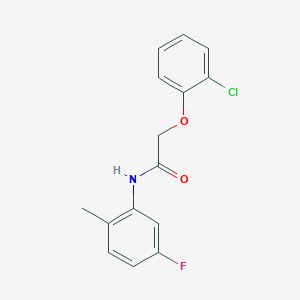
3-(4-methoxyphenoxy)-1-propanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenoxy)-1-propanethiol, also known as MPPT, is a chemical compound that has garnered interest in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-1-propanethiol is not yet fully understood. However, studies have suggested that it may exert its effects through the modulation of various signaling pathways, including the Nrf2/ARE and NF-κB pathways.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant and anti-inflammatory properties, as well as its ability to protect against oxidative stress-induced cell damage. In vivo studies have shown that this compound can improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-methoxyphenoxy)-1-propanethiol is its relatively low toxicity, making it a safe compound for use in laboratory experiments. However, its low solubility in water can make it difficult to work with, and its mechanism of action is not yet fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 3-(4-methoxyphenoxy)-1-propanethiol. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in human clinical trials. Additionally, its potential applications in agriculture and materials science warrant further investigation. Finally, the development of new synthesis methods for this compound may improve its solubility and expand its potential applications.
Synthesis Methods
3-(4-methoxyphenoxy)-1-propanethiol can be synthesized through a multistep process involving the reaction of 4-methoxyphenol with 1-chloropropane, followed by the reaction of the resulting product with sodium hydrosulfide. The final product is then purified through recrystallization.
Scientific Research Applications
3-(4-methoxyphenoxy)-1-propanethiol has been studied for its potential applications in various scientific fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, this compound has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its ability to enhance plant growth and protect against environmental stressors such as drought and salt. In materials science, this compound has been used as a crosslinking agent for the synthesis of polymers.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-3-5-10(6-4-9)12-7-2-8-13/h3-6,13H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMABRGGUDTGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)


![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)


![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
